Cyclohexane-1,4-diyl dipropanoate
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Overview
Description
Cyclohexane-1,4-diyl dipropanoate is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, where two propanoate groups are attached to the 1 and 4 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyl dipropanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexane-1,4-diol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,4-diyl dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexane-1,4-dione, while reduction with lithium aluminum hydride can produce cyclohexane-1,4-diol.
Scientific Research Applications
Cyclohexane-1,4-diyl dipropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.
Mechanism of Action
The mechanism of action of cyclohexane-1,4-diyl dipropanoate involves the hydrolysis of the ester bonds to release propanoic acid and cyclohexane-1,4-diol. This reaction can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexane-1,4-diyl dipropanoate can be compared with other similar compounds, such as:
Cyclohexane-1,4-diol: The parent compound without the ester groups.
Cyclohexane-1,4-diyl diacetate: A similar ester with acetate groups instead of propanoate groups.
Cyclohexane-1,4-diyl dibutanoate: An ester with butanoate groups.
The uniqueness of this compound lies in its specific ester groups, which influence its reactivity and applications. For example, the propanoate groups may provide different solubility and stability properties compared to acetate or butanoate esters.
Properties
CAS No. |
35541-63-0 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(4-propanoyloxycyclohexyl) propanoate |
InChI |
InChI=1S/C12H20O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
CMPRSMDSUYWTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCC(CC1)OC(=O)CC |
Origin of Product |
United States |
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